molecular formula C9H9NO3 B044250 1-(4-Nitrophenyl)prop-2-en-1-ol CAS No. 123232-63-3

1-(4-Nitrophenyl)prop-2-en-1-ol

Cat. No. B044250
M. Wt: 179.17 g/mol
InChI Key: GZYWUWDTKLRMKY-UHFFFAOYSA-N
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Patent
US05258296

Procedure details

p-Nitrobenzaldehyde (1 g, 6.6 mMoles) and 30 ml of dry tetrahydrofuran (THF) was stirred at 0° C. in a septum sealed flask equipped with a pressure equalizing funnel. After purging with dry nitrogen, 7 ml of 1M vinyl magnesium bromide in THF was added dropwise under a nitrogen atmosphere. After addition of the Grignard reagent, the reaction was allowed to stir at room temperature for 30 min. The bulk of the THF was removed under vacuum and the reaction was quenched by pouring it into a slurry containing 200 ml of water, crushed ice and 100 ml of ether. The final pH of the slurry was adjusted to near neutral by dropwise addition of 2M sulfuric acid. The product was extracted with ether and the pooled extracts were washed twice with 30 ml of water and twice with 30 ml of saturated NaCl. Ether was removed under vacuum yielding a dense yellow oil which was chromatographed on preparative silica TLC plates using toluene: acetonitrile 10:1 (v/v) as running solvent. Elution of the product from silica with methanol yielded 700 mg of semi-crystalline 1-(4'-nitrophenyl)-2-propen-1-ol. Recrystallization from toluene and then ethanol gave needles of pure product. IR: (chloroform) (cm-1) --OH, 3600, 1040; intermolecular --OH, --C=CH2, 3020, 2870, 985, 935 aromatic, 1607, 858; --NO2, 1510, 1350, 872. NMR: δ(p.p.m.) ([2H]chloroform), 2.2 (1H, broad s, --OH, D2O exchangeable), 5.26 (1H, d, J2,3 cis 10.6 Hz, J3,3 gem 1 Hz, --C=CH2), 5.32 (1H, broad m, --CH=C), 5.42 (1H, d, J2,3 trans 17.2 Hz, J3,3 gem 1 Hz --C=CH2), 6.0 (1H, m, C--CH=C), 7.4 (2H, d, J 9 Hz, aromatic), 8.21 (2H, d, J 9 Hz, aromatic). UVmax 272 nm, ε= 10,500 M-1 cm-1.; Mp.=55° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].O1CC[CH2:14][CH2:13]1>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([OH:9])[CH:13]=[CH2:14])=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed flask
CUSTOM
Type
CUSTOM
Details
equipped with a pressure
CUSTOM
Type
CUSTOM
Details
After purging with dry nitrogen, 7 ml of 1M vinyl magnesium bromide in THF
ADDITION
Type
ADDITION
Details
was added dropwise under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After addition of the Grignard reagent
CUSTOM
Type
CUSTOM
Details
The bulk of the THF was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring it into a slurry
ADDITION
Type
ADDITION
Details
containing 200 ml of water
CUSTOM
Type
CUSTOM
Details
crushed ice and 100 ml of ether
ADDITION
Type
ADDITION
Details
to near neutral by dropwise addition of 2M sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
the pooled extracts were washed twice with 30 ml of water and twice with 30 ml of saturated NaCl
CUSTOM
Type
CUSTOM
Details
Ether was removed under vacuum
CUSTOM
Type
CUSTOM
Details
yielding a dense yellow oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on preparative silica TLC plates
WASH
Type
WASH
Details
Elution of the product from silica with methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.